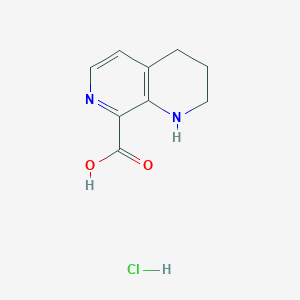
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, making it an important structure in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction (Povarov reaction), which is activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives through regio- and stereoselective pathways .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Substitution reactions can occur at different positions on the ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine oxides, while reduction can yield reduced naphthyridine derivatives.
科学研究应用
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes. In anticancer research, it may induce apoptosis in cancer cells through specific signaling pathways .
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom arrangements.
1,6-Naphthyridine: Known for its anticancer and antiviral properties.
1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride is unique due to its specific ring structure and the position of its functional groups, which confer distinct chemical and biological properties
生物活性
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- IUPAC Name : 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid hydrochloride
- CAS Number : [Not specified in the sources]
- Molecular Formula : C9H10N2O2•HCl
- Molecular Weight : Approximately 198.65 g/mol
The compound exhibits various biological activities primarily through modulation of neurotransmitter systems and kinase pathways. It has been studied for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGlu2. This modulation can influence synaptic plasticity and neuroprotection.
Pharmacological Effects
- Neuroprotective Properties : Research indicates that tetrahydro-naphthyridine derivatives can protect neuronal cells from excitotoxicity by modulating glutamate signaling pathways, which is crucial in conditions like Alzheimer’s disease and other neurodegenerative disorders .
- Anti-Cancer Activity : The compound has shown potential as an anti-cancer agent by inhibiting Class I PI3-kinase enzymes involved in tumorigenesis. This inhibition can disrupt cancer cell proliferation and survival mechanisms .
- GABAergic Modulation : Some studies suggest that derivatives of this compound may act as allosteric modulators at GABA receptors, further expanding its therapeutic potential in anxiety and seizure disorders .
Case Studies
- Study on mGlu2 Modulation :
- Anti-Tumor Efficacy :
Data Tables
属性
IUPAC Name |
1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7;/h3,5,10H,1-2,4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUSJXXHXUUODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC=C2)C(=O)O)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














